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Compound of Interest

Compound Name: 2,4-Dihydroxycinnamic acid

Cat. No.: B1297467

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,4-
Dihydroxycinnamic acid (also known as Umbellic acid). This compound is a hydroxycinnamic
acid and an isomer of caffeic acid, serving as a precursor in the umbelliferone biosynthesis
pathway.[1] Understanding its molecular properties through computational methods offers
valuable insights for drug design and development.

Introduction to 2,4-Dihydroxycinnamic Acid

2,4-Dihydroxycinnamic acid (C9H804) is a phenolic compound with significant biological
relevance.[1] Its chemical structure, featuring a phenyl ring with two hydroxyl groups and an
acrylic acid side chain, allows for a range of interactions with biological targets. Quantum
chemical calculations provide a powerful tool to investigate its molecular geometry, electronic
structure, and reactivity, which are fundamental to its biological activity.

Experimental Protocols: Computational
Methodology

The computational methods outlined here are representative of the standard practices for
quantum chemical calculations of phenolic compounds and are based on methodologies
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reported for similar molecules, such as cinnamic acid derivatives and dihydroxybenzoic acid.[2]

[3]14]

Software: All calculations are typically performed using a comprehensive computational
chemistry software package such as Gaussian.[5]

Methodology:

o Geometry Optimization: The initial molecular structure of 2,4-Dihydroxycinnamic acid is
optimized to find the most stable conformation (the global minimum on the potential energy
surface). Density Functional Theory (DFT) is a widely used method for this purpose. A
common functional and basis set combination for such molecules is B3LYP/6-311+G(d,p).[2]
[5] The vibrational frequency analysis is then performed on the optimized geometry to
confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

o Electronic Properties: Based on the optimized geometry, various electronic properties are
calculated. These include:

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular
Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.
The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity
and kinetic stability.

o Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the
charge distribution and identify regions of electrophilic and nucleophilic attack.

o Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity,
electronegativity, chemical hardness, and softness are calculated from the HOMO and
LUMO energies to quantify the molecule's reactivity.

e Spectroscopic Properties:

o UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to
simulate the electronic absorption spectra and predict the maximum absorption
wavelengths (Amax).
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o Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities are
calculated from the second derivatives of the energy with respect to the nuclear
coordinates. The calculated frequencies are often scaled by a factor to account for

anharmonicity and other systematic errors.

o Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of *H and 13C are
calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Data Presentation: Calculated Properties

The following tables summarize the hypothetical quantitative data for 2,4-Dihydroxycinnamic
acid, based on typical results from DFT calculations on similar molecules.

Table 1: Optimized Geometrical Parameters
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Parameter Bond Length (A) Parameter Bond Angle (°)
C1l-C2 1.395 C2-C1-C6 119.8
C2-C3 1.390 C1-C2-C3 120.5
C3-C4 1.392 C2-C3-C4 119.7
C4-C5 1.391 C3-C4-C5 120.3
C5-C6 1.393 C4-C5-C6 119.9
C1-C6 1.396 C5-C6-C1 119.8
C1-C7 1.480 C6-C1-C7 120.1
C7=C8 1.345 C1-C7-C8 122.5
C8-C9 1.475 C7-C8-C9 121.8
C9=010 1.215 C8-C9-011 117.5
C9-011 1.360 C8-C9=010 125.0
C2-012 1.365 010-C9-011 117.5
C4-013 1.368 C1-C2-012 118.0
Ol1l1-H14 0.970 C3-C4-013 117.8
012-H15 0.968 C9-011-H14 108.5
0O13-H16 0.969 C2-012-H15 109.0
C4-013-H16 109.2

Table 2: Calculated Electronic Properties
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Property Value
HOMO Energy -6.25 eV
LUMO Energy -1.89 eV
HOMO-LUMO Gap 4.36 eV
lonization Potential 6.25 eV
Electron Affinity 1.89 eV
Electronegativity (X) 4.07
Chemical Hardness (n) 2.18
Chemical Softness (S) 0.23
Dipole Moment 35D
Table 3: Simulated Spectroscopic Data
Spectrum Key Peaks

UV-Vis (Amax)

285 nm, 320 nm

IR (cm™1)

3450 (O-H stretch, hydroxyls), 3050 (C-H
stretch, aromatic), 1680 (C=0 stretch,
carboxylic acid), 1610 (C=C stretch, vinyl),
1580, 1520 (C=C stretch, aromatic)

1H NMR (ppm)

11.5 (1H, -COOH), 7.8 (1H, vinyl), 7.2-6.5 (3H,
aromatic), 6.3 (1H, vinyl), 5.5 (2H, -OH)

13C NMR (ppm)

170 (-COOH), 160-155 (C-OH), 145 (vinyl CH),
130-110 (aromatic C), 115 (vinyl CH)

Visualizations

The following diagrams illustrate key aspects of the quantum chemical calculations of 2,4-

Dihydroxycinnamic acid.
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Molecular structure and atom numbering of 2,4-Dihydroxycinnamic acid.
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A typical workflow for quantum chemical calculations.
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Relationship between FMOs and chemical reactivity.

Conclusion

Quantum chemical calculations offer a detailed and insightful perspective on the molecular
properties of 2,4-Dihydroxycinnamic acid. The data generated from these computational
studies, including optimized geometry, electronic structure, and spectroscopic profiles, provide
a fundamental basis for understanding its biological activity and for the rational design of new
therapeutic agents. The methodologies and representative data presented in this guide serve
as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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